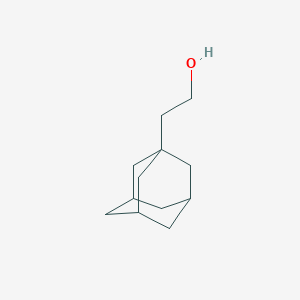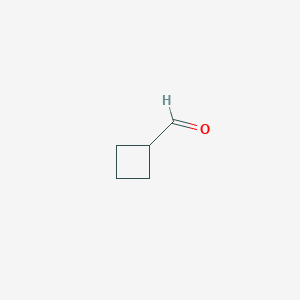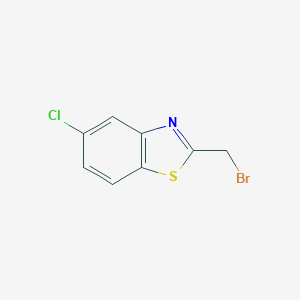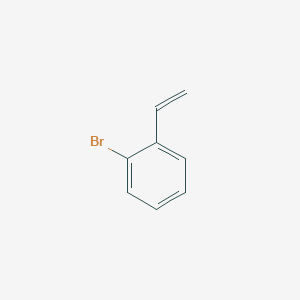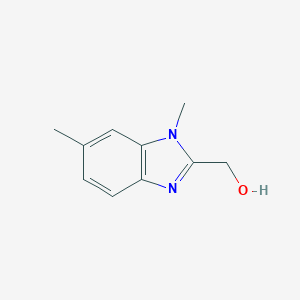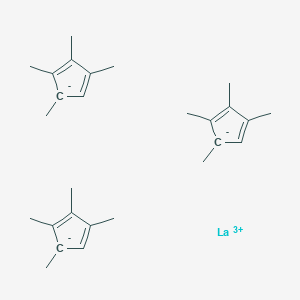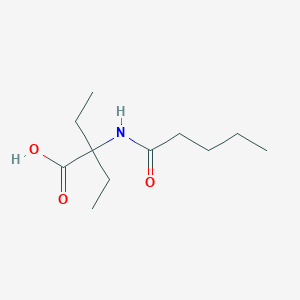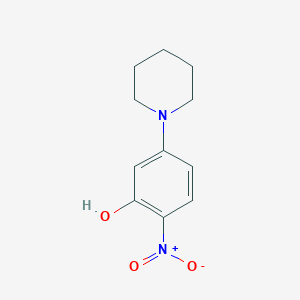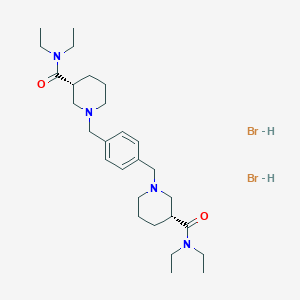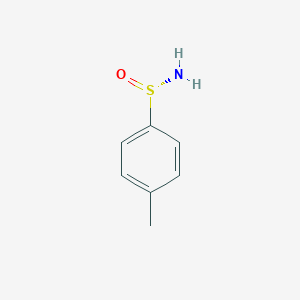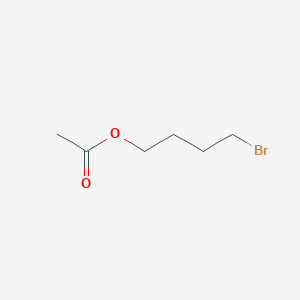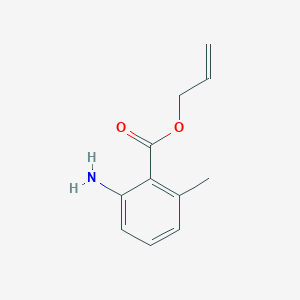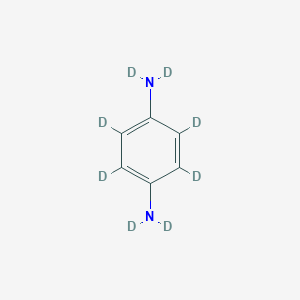![molecular formula C12H27BSi2 B129037 (1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane CAS No. 157489-81-1](/img/structure/B129037.png)
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane, commonly known as EtTBVS, is a chemical compound used in scientific research. It is a versatile reagent that has found applications in various fields, including organic synthesis, material science, and medicinal chemistry. In
Wirkmechanismus
The mechanism of action of EtTBVS is complex and depends on the specific application. In organic synthesis, it typically acts as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, it acts as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, it can act as a boron delivery agent, which can selectively accumulate in cancer cells and enhance the effectiveness of boron neutron capture therapy.
Biochemische Und Physiologische Effekte
EtTBVS has not been extensively studied for its biochemical and physiological effects. However, it is generally considered to be non-toxic and non-carcinogenic. It is also relatively stable under normal laboratory conditions, although it should be handled with care due to its flammable and reactive nature.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of EtTBVS is its versatility as a reagent. It can be used in a wide range of applications, from organic synthesis to medicinal chemistry. It is also relatively easy to synthesize and handle, making it a popular choice for many researchers. However, there are also some limitations to its use. For example, it can be expensive to synthesize and may not be readily available in some regions. It also has a relatively short shelf life and should be stored under specific conditions to maintain its stability.
Zukünftige Richtungen
There are many future directions for the use of EtTBVS in scientific research. One potential area of interest is the development of new boron-containing drugs for the treatment of cancer and other diseases. EtTBVS could be used as a building block for the synthesis of these drugs, which could be selectively targeted to cancer cells. Another potential area of interest is the development of new boron-containing materials for use in electronics and other applications. EtTBVS could be used as a precursor for the synthesis of these materials, which could have unique properties and applications. Finally, there is also potential for the use of EtTBVS in the development of new catalytic systems for organic synthesis and other applications.
Synthesemethoden
EtTBVS is typically synthesized through a two-step process. The first step involves the reaction of 1,1,2,2-tetrakis(trimethylsilyl)ethene with triethylborane at -78°C to yield 1-(trimethylsilyl)vinyltriethylborane. In the second step, this compound is reacted with ethyl(vinyl)trimethylsilane in the presence of a palladium catalyst to yield EtTBVS. The yield of this reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
EtTBVS has found applications in various fields of scientific research. In organic synthesis, it is used as a reagent for the synthesis of complex organic molecules. It can be used as a source of vinyl and boron functionalities, which can be selectively modified to yield a wide range of products. In material science, EtTBVS has been used as a precursor for the synthesis of boron-containing polymers and ceramics. In medicinal chemistry, EtTBVS has been used as a building block for the synthesis of boron-containing drugs for the treatment of cancer and other diseases.
Eigenschaften
CAS-Nummer |
157489-81-1 |
|---|---|
Produktname |
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane |
Molekularformel |
C12H27BSi2 |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
1-[ethyl(1-trimethylsilylethenyl)boranyl]ethenyl-trimethylsilane |
InChI |
InChI=1S/C12H27BSi2/c1-10-13(11(2)14(4,5)6)12(3)15(7,8)9/h2-3,10H2,1,4-9H3 |
InChI-Schlüssel |
RJUIJMXZBYODNN-UHFFFAOYSA-N |
SMILES |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
Kanonische SMILES |
B(CC)(C(=C)[Si](C)(C)C)C(=C)[Si](C)(C)C |
Synonyme |
(1-(Ethyl[1-(trimethylsilyl)vinyl]boryl)vinyl)(trimethyl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



